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Compound of Interest

1-Methyl-4-oxocyclohexane-1-
Compound Name:
carbonitrile

Cat. No.: B180417

An In-Depth Technical Guide on the Synthesis and Utility of 1-Methyl-4-oxocyclohexane-1-
carbonitrile

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-oxocyclohexane-1-
carbonitrile (CAS No. 121955-82-6), a versatile bifunctional building block crucial in modern
synthetic and medicinal chemistry. While a singular "discovery" paper for this specific molecule
is not prominent in the historical literature, its conceptualization and synthesis are the logical
culmination of well-established principles in organic chemistry. This document delves into the
historical context of its parent chemical class, details robust synthetic methodologies, outlines
key characterization data, and explores its contemporary applications, particularly in the field of
drug development. The content is structured to provide researchers, scientists, and drug
development professionals with both foundational knowledge and practical, field-proven
insights.

Introduction and Significance

1-Methyl-4-oxocyclohexane-1-carbonitrile is a substituted cyclic ketonitrile featuring a
cyclohexane scaffold, a ketone at the 4-position, and a geminal methyl and nitrile group at the
1-position. This unique arrangement of functional groups within a rigid cyclic framework makes
it an exceptionally valuable intermediate for introducing complexity in molecular design.
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The quaternary carbon center, bearing both a nucleophilic handle (via the nitrile) and a stable
methyl group, provides a strategic anchor point in synthesis. The ketone offers a reactive site
for a plethora of transformations, while the cyclohexane ring imparts a three-dimensional
character essential for navigating the intricate topographies of biological targets. Its
classification as a "Protein Degrader Building Block™ underscores its relevance in cutting-edge
therapeutic modalities like Proteolysis Targeting Chimeras (PROTACS).[1]

Compound Profile:

Property Value Reference
CAS Number 121955-82-6 [1]
Molecular Formula CsH11NO [1]
Molecular Weight 137.182 g/mol [1]

Typical Purity >97% [1]

Physical Form Liquid or low-melting solid

Storage Room Temperature [1]

The Genesis of a Scaffold: A Historical Perspective

The intellectual framework for the synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile
rests on foundational discoveries in C-C bond formation involving nitriles.

e 1904 - The Thorpe Reaction: Sir Jocelyn Field Thorpe's work on the base-catalyzed self-
condensation of aliphatic nitriles was a landmark discovery, demonstrating the ability of the
a-carbon of a nitrile to act as a nucleophile.[2]

e 1933 - The Thorpe-Ziegler Reaction: Karl Ziegler adapted this methodology for
intramolecular reactions, using dinitriles to forge large cyclic systems.[2] The process
involves the formation of a cyclic B-enaminonitrile, which is subsequently hydrolyzed to yield
a cyclic ketone.[2] This reaction established a canonical pathway for constructing cyclic
ketones from nitrile precursors.
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While not a direct method for the title compound, the Thorpe-Ziegler reaction provided the
chemical logic: a dinitrile precursor could be cyclized and hydrolyzed to create a cyclic a-
cyanoketone. The synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile is a modern
refinement, more pragmatically achieved through the alkylation of a simpler, pre-formed cyclic
precursor.

Synthetic Methodologies: From Precursor to
Product

The most logical and industrially scalable synthesis of 1-Methyl-4-oxocyclohexane-1-
carbonitrile involves the a-methylation of a readily available precursor, 4-oxocyclohexane-1-
carbonitrile. This approach offers superior control and efficiency compared to a de novo
cyclization for this specific substitution pattern.

Core Synthesis: a-Methylation of 4-Oxocyclohexane-1-
carbonitrile

The central strategy hinges on the deprotonation of the acidic a-proton of 4-oxocyclohexane-1-
carbonitrile, followed by nucleophilic attack on a methylating agent.

Causality Behind Experimental Choices:

e Base Selection: The pKa of the a-proton in a ketonitrile is sufficiently low to be removed by a
strong base. However, to prevent competing nucleophilic attack at the ketone or nitrile, a
non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Sodium
bis(trimethylsilyl)amide (NaHMDS) is ideal. Sodium hydride (NaH) is also an effective choice,
forming the sodium enolate and hydrogen gas.

e Solvent: Anhydrous, aprotic polar solvents such as Tetrahydrofuran (THF) or Diethyl ether
are required to ensure the stability of the strong base and the resulting enolate.

o Temperature: The enolate formation is typically performed at low temperatures (-78 °C to 0
°C) to minimize side reactions. The subsequent alkylation can then be allowed to warm to
room temperature.
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o Methylating Agent: Methyl iodide (CHsl) or dimethyl sulfate ((CHs)2S04) are common,
effective electrophiles for this transformation.

Experimental Protocol: Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Materials:

e 4-oxocyclohexane-1-carbonitrile

e Sodium hydride (NaH), 60% dispersion in mineral olil

« Methyl iodide (CHal)

e Anhydrous Tetrahydrofuran (THF)

e Saturated aqueous ammonium chloride (NH4Cl)

o Ethyl acetate

e Brine (saturated aqueous NacCl)

¢ Anhydrous magnesium sulfate (MgSQOa)

Procedure:

o Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere,
add anhydrous THF.

o Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirring THF.

e Enolate Formation: Cool the suspension to 0 °C. Add a solution of 4-oxocyclohexane-1-
carbonitrile (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. The evolution of
hydrogen gas will be observed.

e Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete
to ensure full formation of the enolate.

» Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
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o Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

e Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by
the slow, dropwise addition of saturated aqueous NHaCl.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl
acetate (3x).

o Washing: Combine the organic layers and wash sequentially with water and brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the solvent under reduced pressure to yield the crude product.

 Purification: Purify the crude oil via vacuum distillation or flash column chromatography on
silica gel to obtain pure 1-Methyl-4-oxocyclohexane-1-carbonitrile.

Visualizations of Synthetic Workflow and Mechanism
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Click to download full resolution via product page
Caption: General experimental workflow for the synthesis of the target compound.
Caption: Reaction mechanism for the a-methylation of 4-oxocyclohexane-1-carbonitrile.

Physicochemical and Spectroscopic
Characterization
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Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-
Methyl-4-oxocyclohexane-1-carbonitrile. The following data are expected from standard
analytical techniques.

Technique Expected Observations

Strong absorption band around 1715 cm~t (C=0
Infrared (IR) stretch of ketone).Sharp, medium-intensity band
around 2240 cm~t (C=N stretch of nitrile).

Singlet at ~1.3-1.5 ppm (3H, -CHs).Complex
1H NMR multiplets between ~1.8-2.8 ppm (8H,

cyclohexane ring protons).

Signal at ~208-212 ppm (C=0, ketone
carbonyl).Signal at ~118-122 ppm (C=N,
nitrile).Signal at ~40-45 ppm (quaternary C-

13C NMR S
CN).Multiple signals between ~25-40 ppm
(cyclohexane -CHz- carbons).Signal at ~20-25
ppm (-CHs).

Mass Spec (El) Molecular ion peak (M*) at m/z = 137.

Applications in Research and Drug Development

The utility of 1-Methyl-4-oxocyclohexane-1-carbonitrile stems from the orthogonal reactivity
of its functional groups, making it a powerful scaffold for building molecular diversity.

» Scaffold for Complex Molecules: The cyclohexane core provides a rigid, non-aromatic
framework, which is highly desirable in drug design to escape "flatland” and improve
properties like solubility and metabolic stability.

» Ketone Transformations: The ketone is a versatile handle for chain extension or the
introduction of new functionalities. It can undergo reductive amination to install amine
groups, Wittig reactions to form alkenes, or serve as an anchor point for building heterocyclic
rings like pyrazoles or pyrimidines.
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Nitrile as a Versatile Functional Group: The nitrile group is not merely a structural element
but a key synthetic precursor.[3] It can be:

o Reduced to a primary amine, providing a crucial point for amide coupling or further

functionalization.
o Hydrolyzed to a carboxylic acid, a common pharmacophore and synthetic handle.

o Converted to a tetrazole, a well-known bioisostere for carboxylic acids in medicinal
chemistry, often improving metabolic stability and cell permeability.[3]

Pharmaceutical Intermediate: The core structure of 4-oxocyclohexane is found in various
pharmaceutical agents. For instance, the related intermediate, methyl 4-
oxocyclohexanecarboxylate, is a key building block for imidazobenzazepine derivatives,
which act as dual H1/5-HT2A antagonists for treating sleep disorders. This highlights the
therapeutic relevance of this chemical scaffold.

1-Methyl-4-oxocyclohexane-1-carbonitrile

Ketone Chemistry \ \Nﬁrile Chemistry \
Reductive Amination Wittig Reaction Heterocycle Formation (Reduction to Amine) (Hydrolysis to Acid) (Conversion to Tetrazole)
Core Applications
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PROTAC Linkers Bioactive Scaffolds

Click to download full resolution via product page

Caption: Synthetic utility and application pathways of the target compound.

Conclusion
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1-Methyl-4-oxocyclohexane-1-carbonitrile represents a sophisticated molecular building
block whose synthesis is grounded in the fundamental principles of nitrile chemistry. While its
formal "discovery" is an evolutionary step rather than a singular event, its value to the modern
chemist is undeniable. Through robust and scalable synthetic routes, this intermediate provides
access to a rich diversity of chemical structures. Its strategic combination of a rigid scaffold, a
reactive ketone, and a versatile nitrile group ensures its continued and expanding role in the
synthesis of complex organic molecules, from academic research to the development of next-
generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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